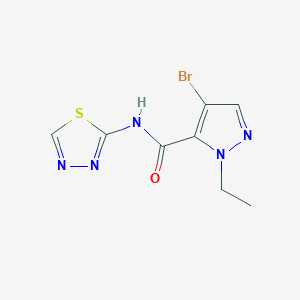
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one, also known as APY-1, is a chemical compound that has been widely studied for its potential applications in scientific research. APY-1 is a derivative of pyridinone and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one involves the inhibition of various enzymes. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one inhibits CDK2 by binding to the ATP-binding site of the enzyme. It inhibits GSK-3β by binding to the substrate-binding site of the enzyme. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one also inhibits JAK2 by binding to the catalytic site of the enzyme.
Biochemical and Physiological Effects:
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has also been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent activity against various enzymes and viruses. However, there are also some limitations to the use of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one. One potential direction is the development of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one derivatives with improved potency and selectivity. Another potential direction is the investigation of the potential use of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one and its potential applications in scientific research.
In conclusion, 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in the treatment of cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one and its potential applications in scientific research.
Synthesemethoden
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one can be synthesized through a multistep process. The first step involves the reaction of 2-pyridone with 1-bromohexane in the presence of potassium carbonate to form 6-bromohexyl-2-pyridone. The second step involves the reaction of 6-bromohexyl-2-pyridone with 2-pyridinecarboxaldehyde in the presence of sodium hydride to form 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one.
Wissenschaftliche Forschungsanwendungen
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has also been found to inhibit the activity of several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Janus kinase 2 (JAK2).
Eigenschaften
IUPAC Name |
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-13(17(22)20-11-5-1-2-6-12-20)8-9-15(19-16)14-7-3-4-10-18-14/h3-4,7-10H,1-2,5-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYRYKWUSNCMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(NC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)

![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)
![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)

![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)
